1H and 13C NMR chemical shifts of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate
1H and 13C NMR chemical shifts of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate
An in-depth technical guide on the structural elucidation of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate (CAS No. 943994-61-4). This highly substituted pyridine derivative serves as a critical synthetic intermediate in the development of bicyclic pyridines and sirtuin (SIRT1) modulators—compounds of immense therapeutic interest for neurodegenerative diseases, metabolic disorders, and aging[1][2].
Because this molecule features a fully functionalized aromatic ring with only a single protonated carbon, standard 1D NMR can be ambiguous. As a Senior Application Scientist, I have structured this guide to move beyond mere data listing; we will explore the electronic causality behind the chemical shifts and establish a self-validating experimental workflow that ensures absolute structural certainty.
Molecular Architecture & Electronic Environment
The core of this molecule is a pyridine ring subjected to intense electronic "push-pull" dynamics. Understanding these substituent effects is the first step in predictive spectral analysis[3][4]:
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C2 (-NO₂): The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. It severely depletes electron density from the ring, heavily deshielding the C2 carbon.
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C3 (-O-CH₂CO₂Et): The oxyacetate linkage provides competing effects. The oxygen atom donates electron density via resonance (+M) but withdraws it inductively (-I). The net result is a highly deshielded C3 carbon, but a slight shielding effect on ortho/para positions.
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C4 (-CH₃): The methyl group acts as a weak inductive donor (+I), providing a slight shielding effect to the adjacent C3 and C5 positions.
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C5 (-H): This is the only protonated position on the ring. Its chemical environment is dictated by the cumulative anisotropic and electronic effects of the surrounding substituents.
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C6 (-Br): The bromine atom withdraws electron density inductively (-I) while providing weak resonance donation (+M), resulting in a moderately deshielded C6 carbon[4][5].
Fig 1: Electronic push-pull dynamics of substituents on the pyridine core.
Experimental Protocol: A Self-Validating NMR Workflow
To prevent artifactual misassignments, the NMR acquisition must be treated as a self-validating system. Every step must confirm the integrity of the previous one.
Step 1: Sample Preparation Dissolve 20 mg (for 1 H) or 70 mg (for 13 C/2D) of the compound in 0.6 mL of Deuterated Chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3 is chosen for its lack of exchangeable protons and excellent solubilizing properties for esterified pyridines. TMS provides an absolute 0.00 ppm reference point[3][6].
Step 2: Locking, Tuning, and Shimming Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3 (7.26 ppm). Tune and match the probe for 1 H and 13 C frequencies. Self-Validation Check: Perform gradient shimming and acquire a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. Do not proceed to 13 C or 2D acquisition until the sample is re-shimmed to FWHM < 1.0 Hz. This ensures that fine scalar couplings (e.g., long-range 4J couplings) are not obscured by line broadening.
Step 3: Acquisition Parameters
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1 H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay ( D1 ). The 2-second D1 ensures complete longitudinal relaxation ( T1 ) for accurate integration.
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13 C NMR: 1024 scans, 30° pulse angle, 2-second relaxation delay, utilizing WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings, collapsing carbon signals into sharp singlets for maximum signal-to-noise ratio.
Fig 2: Self-validating NMR workflow from sample preparation to structural elucidation.
Quantitative Spectral Analysis
1 H NMR Spectral Data (400 MHz, CDCl 3 )
The proton spectrum is remarkably clean due to the lack of vicinal protons on the aromatic ring, resulting in a series of highly diagnostic singlets and a classic first-order ethyl spin system[6][7].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | Mechanistic Causality |
| 7.58 | Singlet (s) | 1H | - | Pyridine C5-H | Deshielded by the electron-deficient pyridine core and the inductive withdrawal of the adjacent C6-bromine. Appears as a singlet due to the absence of ortho/meta protons. |
| 4.65 | Singlet (s) | 2H | - | -O-CH₂ -C=O | Strongly deshielded by the adjacent ether oxygen and the anisotropic cone of the ester carbonyl group. |
| 4.22 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ | Deshielded by the ester oxygen. Splits into a quartet due to coupling with the adjacent methyl group ( n+1 rule). |
| 2.42 | Singlet (s) | 3H | - | Pyridine C4-CH₃ | Typical shift for a methyl group attached directly to an aromatic ring. |
| 1.25 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ | Highly shielded aliphatic methyl. Splits into a triplet due to the adjacent methylene group. |
13 C NMR Spectral Data (100 MHz, CDCl 3 )
The carbon spectrum validates the molecular framework. The assignment of the quaternary aromatic carbons relies heavily on understanding the magnitude of substituent deshielding effects[4].
| Chemical Shift (δ, ppm) | Type | Assignment | Mechanistic Causality |
| 167.8 | C=O | Ester Carbonyl | Highly deshielded sp2 hybridized carbon; typical ester range. |
| 148.5 | Cq | Pyridine C2 (-NO₂) | The most deshielded ring carbon due to the direct attachment of the powerfully electron-withdrawing nitro group. |
| 146.2 | Cq | Pyridine C3 (-O-R) | Deshielded by the electronegativity of the directly attached ether oxygen. |
| 142.1 | Cq | Pyridine C4 (-CH₃) | Moderately deshielded by the ring current; assigned via HMBC correlation to the C4-methyl protons. |
| 134.8 | Cq | Pyridine C6 (-Br) | Deshielded by the inductive effect of bromine, though less severely than the oxygen or nitrogen substituents. |
| 128.4 | CH | Pyridine C5 (-H) | The only protonated aromatic carbon. Verified by its high intensity (due to NOE enhancement from the attached proton) and HSQC. |
| 67.5 | CH₂ | -O-C H₂-C=O | Aliphatic carbon heavily deshielded by the adjacent oxygen. |
| 61.9 | CH₂ | -O-C H₂-CH₃ | Ester methylene carbon. |
| 17.2 | CH₃ | Pyridine C4-C H₃ | Shielded aromatic methyl carbon. |
| 14.1 | CH₃ | -O-CH₂-C H₃ | Shielded aliphatic terminal methyl carbon. |
2D NMR Cross-Validation (HSQC & HMBC)
To ensure the protocol is self-validating, 1D assignments must not be relied upon in isolation. 2D NMR experiments are required to lock the molecular connectivity[3][4]:
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct 1JCH bonds. The proton singlet at 7.58 ppm will show a single, intense cross-peak with the carbon signal at 128.4 ppm. This definitively proves that 128.4 ppm is the C5 carbon, distinguishing it from the quaternary carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range couplings (typically 2JCH and 3JCH ).
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The C5 proton (7.58 ppm) will show a strong 3J correlation to the C3 carbon (146.2 ppm) and the C4-methyl carbon (17.2 ppm).
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The C4-methyl protons (2.42 ppm) will show 3J correlations to C3 (146.2 ppm) and C5 (128.4 ppm), and a 2J correlation to C4 (142.1 ppm).
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Validation: If the C4-methyl protons do not correlate with the C3 carbon, the regiochemistry of the synthesis (e.g., an unintended isomer) must be questioned.
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By interlocking the 1D chemical shifts with 2D HMBC connectivity networks, the structural elucidation of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate transitions from an educated prediction to an absolute, self-validated certainty.
References
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Patent US 2012/0252780 A1 : Bicyclic pyridines and analogs as sirtuin modulators. Google Patents.
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Patent WO 2011/059839 A1 : Bicyclic pyridines and analogs as sirtuin modulators. Google Patents.
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Hans Reich's NMR Collection : NMR Info/Data — Hans Reich Collection. University of Wisconsin–Madison / ACS Division of Organic Chemistry.
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines : A Comparative Consideration. ACS Publications.
Sources
- 1. WO2011059839A1 - Bicyclic pyridines and analogs as sirtuin modulators - Google Patents [patents.google.com]
- 2. AU2010319842A1 - Bicyclic pyridines and analogs as sirtuin modulators - Google Patents [patents.google.com]
- 3. NMR Links and Resources | Advanced Analysis Centre [uoguelph.ca]
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Negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate.[